molecular formula C19H27Cl2NO3 B13958439 Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate

Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate

Katalognummer: B13958439
Molekulargewicht: 388.3 g/mol
InChI-Schlüssel: LWHSKUNVXNQLEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route might involve the alkylation of piperidine with 2,3-dichlorobenzyl chloride, followed by the introduction of a methoxymethyl group. The final step could involve the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate would depend on its specific application. In a medicinal context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 4-benzylpiperidine-1-carboxylate: Similar structure but lacks the dichloro and methoxymethyl groups.

    Tert-butyl 4-(2-chlorobenzyl)piperidine-1-carboxylate: Contains only one chlorine atom on the benzyl group.

    Tert-butyl 4-(2,3-dichlorobenzyl)piperidine-1-carboxylate: Lacks the methoxymethyl group.

Uniqueness

The presence of both the 2,3-dichlorobenzyl and methoxymethyl groups in Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate may confer unique chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C19H27Cl2NO3

Molekulargewicht

388.3 g/mol

IUPAC-Name

tert-butyl 4-[(2,3-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(23)22-10-8-19(9-11-22,13-24-4)12-14-6-5-7-15(20)16(14)21/h5-7H,8-13H2,1-4H3

InChI-Schlüssel

LWHSKUNVXNQLEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C(=CC=C2)Cl)Cl)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.